BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-
ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

‘ Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-2-ethoxybenzene

CAS No.: 56842-04-7

Cat. No.: B1287862

CAS Number: 56842-04-7

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloroethoxy)-2-ethoxybenzene is a substituted aromatic ether that holds significant potential as a key
intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its
bifunctional nature, possessing both a reactive chloroethyl group and a stable ethoxybenzene moiety, makes it a
versatile building block for introducing the 2-(2-ethoxyphenoxy)ethyl pharmacophore. This guide provides a
comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Williamson ether
synthesis, its characterization through modern analytical techniques, and its potential applications in drug
discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Chloroethoxy)-2-ethoxybenzene is
paramount for its safe handling, storage, and application in synthetic chemistry.
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Property Value Source
Molecular Formula C10H13CIO2 PubChem[1]
Molecular Weight 200.66 g/mol PubChem[1]
Appearance Solid ChemBridge[2]
Boiling Point 277.2 °C (Predicted) ChemcChart[3]
Melting Point 45.41 °C (Predicted) ChemcChart[3]
Density 1.12 g/cm? (Predicted) ChemChart[3]

Insoluble in water; Soluble in
N common organic solvents like
Solubility Inferred from structure
ethanol, acetone, and

dichloromethane.

Purity Typically >95% Fluorochem[4]

Synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene: A Modified
Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene is the
Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a
phenoxide on an alkyl halide. In this proposed synthesis, 2-ethoxyphenol is deprotonated to form the
corresponding phenoxide, which then reacts with a suitable chloroethoxy agent. Given the reactivity of the chloro
group, 1-bromo-2-chloroethane is proposed as the alkylating agent to favor displacement of the more labile
bromide.

Reaction Scheme
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Reaction Setup
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Caption: Proposed synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene.

Detailed Experimental Protocol

Materials:

o 2-Ethoxyphenol

+ 1-Bromo-2-chloroethane

e Anhydrous Potassium Carbonate (K2CO3)
* Anhydrous Acetone

¢ Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate solution
« Brine (saturated aqueous NaCl solution)

* Anhydrous Magnesium Sulfate (MgSOa)

* Round-bottom flask

* Reflux condenser

* Magnetic stirrer and stir bar
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» Heating mantle

e Separatory funnel
» Rotary evaporator
Procedure:

« Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-
ethoxyphenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone.

« Alkylation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 2-
ethoxyphenoxide. To this suspension, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

+ Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

* Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the
inorganic salts. Wash the filter cake with a small amount of acetone.

« Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting
residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with
saturated aqueous sodium bicarbonate solution, water, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

» Purification: The crude 1-(2-Chloroethoxy)-2-ethoxybenzene can be purified by column chromatography on
silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analytical Methods

Due to the lack of publicly available experimental spectral data for 1-(2-Chloroethoxy)-2-ethoxybenzene, this
section provides predicted data based on established principles and data from analogous compounds. This
serves as a robust guideline for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Spectrum (500 MHz, CDCls):
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Chemical Shift (8, ppm) Multiplicity Integration Assignment
~6.90-7.00 m 4H Aromatic protons
~4.25 t,J=55Hz 2H -O-CH2-CHz-ClI
~4.10 q,J=7.0Hz 2H -O-CHz2-CHs
~3.85 t,J=55Hz 2H -O-CH2-CHz-ClI
~1.45 t,J=7.0Hz 3H -O-CHz2-CHs

Rationale for Predicted Shifts:

« Aromatic Protons (6.90-7.00 ppm): The aromatic protons are expected in this region, with their exact shifts and
multiplicities depending on the substitution pattern.

¢ -O-CH2-CH2-Cl (4.25 and 3.85 ppm): The methylene protons of the chloroethoxy group are expected to be
triplets due to coupling with each other. The protons adjacent to the oxygen (-O-CHz-) will be downfield (~4.25
ppm) compared to the protons adjacent to the chlorine (-CH2-Cl, ~3.85 ppm) due to the deshielding effect of
the oxygen atom.

e -O-CH2-CHs (4.10 and 1.45 ppm): The ethoxy group will show a characteristic quartet for the methylene
protons (~4.10 ppm) and a triplet for the methyl protons (~1.45 ppm).

Predicted 13C NMR Spectrum (125 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment
~148.5 Aromatic C-O
~147.5 Aromatic C-O
~122.0 Aromatic CH
~121.0 Aromatic CH
~115.0 Aromatic CH
~114.0 Aromatic CH
~69.0 -O-CH2-CH2-ClI
~64.5 -O-CH2-CHs
~42.5 -O-CH2-CHz-ClI
~15.0 -O-CH2-CHs
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Rationale for Predicted Shifts:

« Aromatic Carbons (114.0-148.5 ppm): The six aromatic carbons will appear in this region, with the two carbons
attached to oxygen being the most downfield.

« Aliphatic Carbons (15.0-69.0 ppm): The chemical shifts of the aliphatic carbons are influenced by the
electronegativity of the attached atoms. The carbons bonded to oxygen will be more deshielded than those
bonded to chlorine or other carbons.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron lonization - El):

The mass spectrum of 1-(2-Chloroethoxy)-2-ethoxybenzene is expected to show a molecular ion peak and
several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-
third the intensity of the molecular ion peak.

miz Proposed Fragment
200/202 [M]* (Molecular ion)
138 [M - C2H4CIJ*

137 [M - OCH2CH:CI*

109 [CeHsO-CH2]*

63/65 [CH2CH:CI]*

digraph "Mass Spec Fragmentation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontsize=12, fontname="Helvetica"];
edge [fontsize=10, fontname="Helvetica"l];

M [label="[Ci1eH13C102]*\nm/z = 200/202", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F1 [label="[CsHo02]*\nm/z = 137", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F2 [label="[CsH1002]1*\nm/z = 138", fillcolor="#FBBC0O5", fontcolor="#202124"];

F3 [label="[C7H70]*\nm/z = 109", fillcolor="#34A853", fontcolor="#FFFFFF"];

F4 [label="[Cz2H4Cl]*\nm/z = 63/65", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F1 [label="- ¢CH2CHz2C1"];
M -> F2 [label="- «Cl"];
F1 -> F3 [label="- C0"1;
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}

Caption: Predicted major fragmentation pathways for 1-(2-Chloroethoxy)-2-ethoxybenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method would be ideal for the analysis of 1-(2-Chloroethoxy)-2-ethoxybenzene, providing both
separation from any impurities and mass spectral data for identification.

Proposed GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium

MS Detector: Electron lonization (El) at 70 eV, scanning from m/z 40 to 400.

Potential Applications in Drug Development

The structural motif of 1-(2-Chloroethoxy)-2-ethoxybenzene makes it a valuable precursor for the synthesis of
various pharmaceutical agents. Its bromo-analog, 1-(2-bromoethoxy)-2-ethoxybenzene, is a known key
intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. The
chloro-derivative can potentially be used in a similar capacity, offering an alternative synthetic route.

The 2-(2-ethoxyphenoxy)ethyl moiety can be incorporated into various molecular scaffolds to modulate their
pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable to metabolic
degradation, and the overall fragment can influence lipophilicity and binding interactions with biological targets.

Safety and Handling

1-(2-Chloroethoxy)-2-ethoxybenzene should be handled with appropriate safety precautions in a well-
ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or in
contact with skin.[5]

Personal Protective Equipment (PPE):
« Safety goggles

* Chemical-resistant gloves
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o Laboratory coat

First Aid Measures:

In case of skin contact: Wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes.

If inhaled: Move person into fresh air.

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

1-(2-Chloroethoxy)-2-ethoxybenzene is a valuable and versatile chemical intermediate with significant potential
in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This guide has provided
a comprehensive overview of its properties, a detailed and practical protocol for its synthesis, and a predictive
analysis of its characterization. By understanding the chemistry and handling of this compound, researchers and
scientists can effectively utilize it in the design and synthesis of novel and complex molecules with potential
therapeutic applications.
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ress Hast

advanced chemicals, empowering scientists and researchers to Ontario, CA 91761, United States

drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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